N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide
N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
897548-14-0
VCID:
VC0509638
InChI:
InChI=1S/C21H22ClN3O2/c1-16(26)23-18-8-9-20(19(22)15-18)24-11-13-25(14-12-24)21(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26)/b10-7+
SMILES:
CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl
Molecular Formula:
C21H22ClN3O2
Molecular Weight:
383.9g/mol
N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide
CAS No.: 897548-14-0
Main Products
VCID: VC0509638
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9g/mol
CAS No. | 897548-14-0 |
---|---|
Product Name | N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide |
Molecular Formula | C21H22ClN3O2 |
Molecular Weight | 383.9g/mol |
IUPAC Name | N-[3-chloro-4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]acetamide |
Standard InChI | InChI=1S/C21H22ClN3O2/c1-16(26)23-18-8-9-20(19(22)15-18)24-11-13-25(14-12-24)21(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26)/b10-7+ |
Standard InChIKey | KKWQXBVTCFUWMQ-JXMROGBWSA-N |
Isomeric SMILES | CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)Cl |
SMILES | CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl |
PubChem Compound | 8037950 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume